REACTION_CXSMILES
|
[F:1][C:2]1(F)[C:15]2(F)[C:6](F)([C:7]3(F)[C:12](F)([C:13](F)([F:19])[C:14]2(F)[F:17])[C:11](F)([F:22])[C:10](F)([F:24])[C:9](F)([F:26])[C:8]3(F)[F:28])[C:5](F)([F:32])[C:4](F)([F:34])[C:3]1(F)[F:36].[Na]>>[F:17][C:14]1[C:15]2[C:2]([F:1])=[C:3]([F:36])[C:4]([F:34])=[C:5]([F:32])[C:6]=2[C:7]2[C:12](=[C:11]([F:22])[C:10]([F:24])=[C:9]([F:26])[C:8]=2[F:28])[C:13]=1[F:19] |^1:38|
|
Name
|
|
Quantity
|
0.39 mmol
|
Type
|
reactant
|
Smiles
|
FC1(C(C(C(C2(C3(C(C(C(C(C3(C(C(C12F)(F)F)(F)F)F)(F)F)(F)F)(F)F)(F)F)F)F)(F)F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
3.38 mmol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(C(=C(C(=C2C=2C(=C(C(=C(C12)F)F)F)F)F)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |